molecular formula C17H19N3O3S B2554830 (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide CAS No. 1251711-66-6

(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide

Cat. No. B2554830
CAS RN: 1251711-66-6
M. Wt: 345.42
InChI Key: FRBCDVYTOVELOA-SNAWJCMRSA-N
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Description

(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Anti-Fatigue Effects

A study by Wu et al. (2014) explored the synthesis of benzamide derivatives, including those similar to the compound . These derivatives were used to investigate their anti-fatigue effects in weight-loaded forced swimming mice, demonstrating enhanced swimming capacity in mice. This research suggests potential applications in fatigue-related conditions (Wu et al., 2014).

Anti-Arrhythmic Activity

Research conducted by Abdel‐Aziz et al. (2009) involved the synthesis of piperidine-based derivatives, including those structurally similar to the specified compound. These derivatives exhibited significant anti-arrhythmic activity, indicating potential for development into therapeutic agents for arrhythmias (Abdel‐Aziz et al., 2009).

Antipsychotic Agents

Norman et al. (1996) synthesized heterocyclic analogues of a compound structurally similar to the specified compound for potential use as antipsychotic agents. These analogues were evaluated for their binding to dopamine and serotonin receptors, indicating potential applications in psychiatric disorders (Norman et al., 1996).

Cytotoxicity Against Cancer Cells

Hassan et al. (2014) synthesized compounds, including pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study indicates potential applications in cancer research (Hassan et al., 2014).

Polymer Synthesis

Yu et al. (1999) conducted a study on the synthesis of ordered poly(amide−acylhydrazide−amide) using a compound structurally similar to the one . This research provides insights into the applications of these compounds in polymer chemistry (Yu et al., 1999).

Analgesic and Antiparkinsonian Activities

Amr et al. (2008) synthesized thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from compounds structurally related to the specified compound. These derivatives exhibited good analgesic and antiparkinsonian activities, suggesting potential therapeutic applications (Amr et al., 2008).

Anti-TMV and Antimicrobial Activities

Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat. These compounds demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

Histone Deacetylase Inhibitors

Bressi et al. (2010) synthesized benzimidazole and imidazole inhibitors of histone deacetylases, which included N1-piperidine derivatives. These compounds were found to be nanomolar inhibitors of human histone deacetylases and showed efficacy in human tumor xenograft models, indicating potential applications in cancer treatment (Bressi et al., 2010).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-11-15(19-23-12)18-17(22)13-6-8-20(9-7-13)16(21)5-4-14-3-2-10-24-14/h2-5,10-11,13H,6-9H2,1H3,(H,18,19,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBCDVYTOVELOA-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide

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